
10-Methyl-9-phenylacridin-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-9-phenylacridin-9-ol is a compound belonging to the acridine family, which is known for its broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-9-phenylacridin-9-ol typically involves the reaction of 10-methylacridinium halogenide with phenyl magnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-9-phenylacridin-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 9-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like methanol and other alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted acridines depending on the nucleophile used.
Scientific Research Applications
10-Methyl-9-phenylacridin-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its unique color properties.
Mechanism of Action
The mechanism of action of 10-Methyl-9-phenylacridin-9-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation inhibits the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription . Additionally, the compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: A clinically used drug for the treatment of acute leukemia, structurally similar to acridine.
N-phenylacridin-9-amine: Another derivative with similar mutagenic properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
CAS No. |
6321-72-8 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
10-methyl-9-phenylacridin-9-ol |
InChI |
InChI=1S/C20H17NO/c1-21-18-13-7-5-11-16(18)20(22,15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14,22H,1H3 |
InChI Key |
MILNADFLMJQLHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


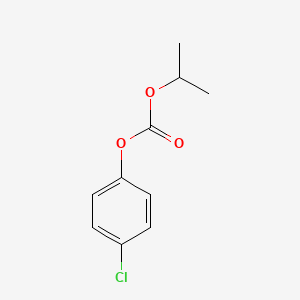


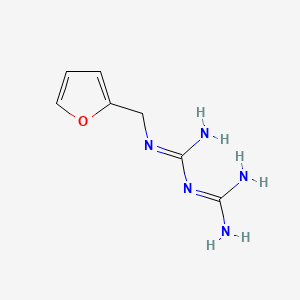
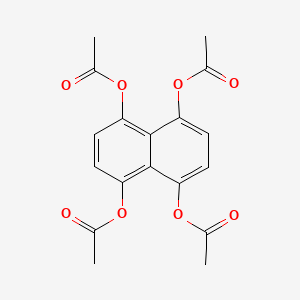
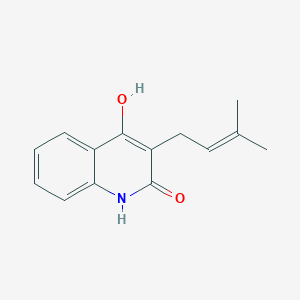
![5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14737389.png)
![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
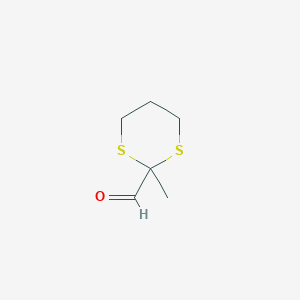
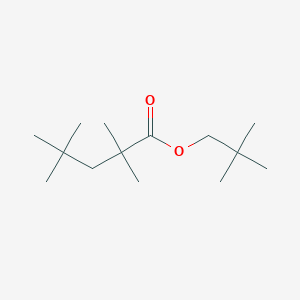
![1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-](/img/structure/B14737405.png)



